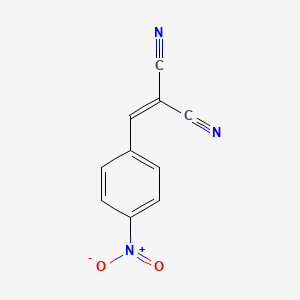

2-(4-Nitrobenzylidene)malononitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637341. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(4-nitrophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2/c11-6-9(7-12)5-8-1-3-10(4-2-8)13(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTIGNGBIBFXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181491 | |

| Record name | 2-(4-(Hydroxy(oxido)amino)benzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2700-23-4 | |

| Record name | 4-Nitrobenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2700-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC-637341 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzylidenemalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-(Hydroxy(oxido)amino)benzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanedinitrile, 2-((4-nitrophenyl)methylene)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-(HYDROXY(OXIDO)AMINO)BENZYLIDENE)MALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V37C8V9Z5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Nitrobenzylidene)malononitrile via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-nitrobenzylidene)malononitrile, a valuable compound in medicinal chemistry and materials science, through the Knoevenagel condensation. This document details the reaction mechanism, various experimental protocols, and quantitative data to facilitate its efficient synthesis and application in research and development.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. The synthesis of this compound from 4-nitrobenzaldehyde and malononitrile is a classic example of this reaction, valued for its high yields and the biological significance of the resulting product. Derivatives of benzylidenemalononitrile have shown potential as tyrosine kinase inhibitors and activators of cellular resistance to oxidative stress.[1]

Reaction Mechanism

The Knoevenagel condensation proceeds through a three-step mechanism:

-

Deprotonation: A base abstracts an acidic proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This results in the formation of an alkoxide intermediate.

-

Dehydration: The intermediate is protonated and subsequently undergoes dehydration to yield the final product, this compound, and a water molecule.

Experimental Protocols & Quantitative Data

The synthesis of this compound can be achieved under various conditions, including catalyst-free, base-catalyzed, and microwave-assisted methods. Below are detailed protocols and a summary of quantitative data from cited literature.

Catalyst-Free Synthesis in Water

This protocol highlights an environmentally benign approach utilizing water as the reaction medium without the need for a catalyst.[2][3]

Protocol:

-

A mixture of 4-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in water (2 mL) is stirred at 50 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

| Reactant Ratio (Aldehyde:Malononitrile) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1:1.1 | Water | 50 | 0.25 | >99 | [3] |

| 1:1 | Water | Room Temp. | 5 | 98 | [2] |

Microwave-Assisted Synthesis

Microwave irradiation offers a significant reduction in reaction time for the Knoevenagel condensation.

Protocol:

-

A mixture of 4-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL) is placed in a microwave reactor.

-

The reaction is irradiated at 60 °C and 20 W for 30 minutes.

-

Reaction completion is monitored by TLC.

-

After cooling, the solution is filtered, and the solid product is washed with water (3 x 5 mL).

-

The pure compound is obtained after recrystallization from a hexane-dichloromethane (1:1) mixture.

| Reactant Ratio (Aldehyde:Malononitrile) | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1:1.1 | Methanol | None | 60 | 30 | 95 |

Base-Catalyzed Synthesis

Various bases can be employed to catalyze the Knoevenagel condensation, often at room temperature.[4]

Protocol:

-

Dissolve 4-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add malononitrile (1.1 eq) to the solution.

-

Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Piperidine | Ethanol | Room Temp. | Not Specified | High | [4] |

| Alum (20 mol%) | Water | 60 °C | Not Specified | 99 | [5] |

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of this compound is outlined below.

Characterization Data

The synthesized this compound is typically an orange or yellow solid.[2] Its identity and purity are confirmed through various spectroscopic and physical methods.

Table of Characterization Data:

| Property | Value | Reference |

| Melting Point | 149-151 °C | |

| 160-162 °C | [2] | |

| 158-160 °C | [5] | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.38-8.36 (d, J=8.8 Hz, 2H), 8.07-8.04 (d, J=8.8 Hz, 2H), 7.87 (s, 1H) | |

| δ 8.39 (d, J = 8.4 Hz, 2H), 8.08 (d, J = 8.4 Hz, 2H), 7.89 (s, 1H) | [2] | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.8, 150.4, 135.8, 131.1, 124.6, 112.6, 111.6, 87.5 | [2] |

| ¹³C NMR (DMSO, 126 MHz) | δ 160.00, 150.41, 137.37, 132.14, 125.07, 114.31, 113.21, 86.65 | [6] |

| FT-IR (cm⁻¹) | 3084 (Ar-H), 2248 (CN), 1577 (C=C-Ar), 1511 (C=C) | [5] |

Biological Significance and Signaling Pathways

While a detailed elucidation of signaling pathways is beyond the scope of this synthesis guide, it is noteworthy that benzylidenemalononitrile derivatives are of significant interest in drug development. For instance, this compound has been identified as a potent tyrosine kinase inhibitor.[1] Tyrosine kinases are crucial components of signaling cascades that regulate cell proliferation, differentiation, and survival. Their inhibition is a key mechanism for many anti-cancer drugs. The nitro group on the phenyl ring is a strong electron-withdrawing group that can influence the molecule's interaction with the kinase's active site.

Further research into the specific interactions of this compound with various tyrosine kinases and downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways could provide valuable insights for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. rsc.org [rsc.org]

A Technical Guide to the Physicochemical Properties of 2-(4-Nitrobenzylidene)malononitrile

Introduction

2-(4-Nitrobenzylidene)malononitrile, with CAS number 2700-23-4, is an organic compound belonging to the benzylidenemalononitrile family.[1][2] Structurally, it is characterized by a 4-nitro-substituted benzylidene group attached to a malononitrile moiety, creating a conjugated system with significant electronic effects.[3] This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and 4H-pyran derivatives.[3][4] Furthermore, its molecular framework is associated with the tyrphostin family of compounds, which are known for their potential as tyrosine kinase inhibitors.[1] Derivatives of malononitrile have shown a range of biological activities, including antimicrobial and anticancer properties.[3] This guide provides an in-depth overview of its physicochemical properties, spectroscopic data, and relevant experimental protocols for researchers in organic synthesis and drug development.

Section 1: Chemical and Physical Properties

This compound typically appears as a light yellow crystalline solid.[5][6][7] Its distinct yellow color is attributed to the extended conjugation between the electron-withdrawing nitro group and the malononitrile acceptor group, which causes its absorption bands to extend into the visible region of the electromagnetic spectrum.[3] The compound is noted to be stable under normal handling and storage conditions, though the presence of the nitro group may confer thermal instability at elevated temperatures.[3]

The melting point of this compound shows significant variation in reported values, which may be indicative of polymorphic forms or differences in sample purity.[3] It is practically insoluble in water but demonstrates good to excellent solubility in polar aprotic solvents like dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with moderate solubility in alcohols such as ethanol and methanol.[3][6]

Table 1: Summary of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₅N₃O₂[3][8] |

| Molecular Weight | 199.17 g/mol [1][3][8] |

| CAS Number | 2700-23-4[2][3] |

| Appearance | Light yellow crystalline solid[5][6][7] |

| Melting Point | 149-162 °C (Reported values vary, e.g., 149-151°C, 158-160°C, 160.2°C)[3][7][9] |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, Dichloromethane; Moderately soluble in Ethanol[3] |

| Density | 1.458 g/cm³[4] |

| Crystal System | Orthorhombic[4][8] |

| Crystal Data | a = 19.5557 Å, b = 3.8732 Å, c = 11.9823 Å, V = 907.58 ų (Z = 4)[4][8] |

Section 2: Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a comprehensive electronic and structural profile of the molecule.

Table 2: Summary of Spectroscopic Data

| Technique | Medium/Solvent | Observed Signals / Peaks |

| ¹H NMR | CDCl₃ | δ (ppm) ~8.38 (d, 2H, Ar-H), ~8.07 (d, 2H, Ar-H), ~7.88 (s, 1H, =CH)[9] |

| DMSO-d₆ | δ (ppm) ~8.73 (s, 1H, =CH), ~8.44 (d, 2H, Ar-H), ~8.14 (d, 2H, Ar-H)[10] | |

| ¹³C NMR | CDCl₃ | δ (ppm) ~156.9, ~150.3, ~135.8, ~131.3, ~124.6, ~112.6, ~111.6, ~87.5[9][11] |

| DMSO | δ (ppm) ~160.0, ~150.4, ~137.4, ~132.1, ~125.1, ~114.3, ~113.2, ~86.7[10] | |

| FTIR | KBr | ῦ (cm⁻¹) ~3100 (Ar C-H), ~2229 (C≡N), ~1588 (asymmetric NO₂), ~1550 (C=C), ~1416 (symmetric NO₂)[3][7] |

| UV-Vis | General | Strong absorption in the UV region (π→π* transitions); bathochromic shift due to NO₂ group[3] |

Section 3: Experimental Protocols

3.1 Synthesis via Knoevenagel Condensation

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation.[3][5] This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde (4-nitrobenzaldehyde).

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.0-1.1 mmol) in a suitable solvent such as ethanol or water (10 mL).[9]

-

Catalyst Addition: Introduce a catalytic amount (e.g., 20 mol%) of a suitable catalyst. While various catalysts can be used, a mild base like alum or even catalyst-free conditions in water have proven effective.[9][12]

-

Reaction Condition: Stir the reaction mixture at a controlled temperature. The reaction can proceed at room temperature or be heated to 60°C to increase the rate.[3][9] Microwave-assisted synthesis (60°C, 30 min) has also been reported for rapid conversion.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates directly from the solution.[9] Collect the crude product by filtration and wash it with cold water.[9]

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent, typically ethanol, to yield the final product as a light yellow crystalline solid.[7][9]

3.2 Characterization Methods

-

Single-Crystal X-ray Diffraction: Colorless or light yellow crystals suitable for analysis can be grown by the slow evaporation of a chloroform solution over several weeks.[4][8] Data is typically collected on a diffractometer, and the structure is solved and refined using software packages like SHELXS97 and SHELXL97.[8]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 300-500 MHz) using deuterated solvents like CDCl₃ or DMSO-d₆, with chemical shifts referenced to the residual solvent peak.[7][10]

-

FTIR Spectroscopy: Infrared spectra are commonly obtained using the KBr wafer or pellet technique, with vibrational frequencies reported in wavenumbers (cm⁻¹).[1][7]

Section 4: Biological Context and Potential Signaling Pathway Inhibition

This compound belongs to the tyrphostin family, a class of compounds investigated as inhibitors of protein tyrosine kinases (PTKs).[1] PTKs are critical enzymes in cellular signaling pathways that catalyze the phosphorylation of tyrosine residues on substrate proteins. Dysregulation of PTK activity is a hallmark of many diseases, including cancer. Tyrphostins typically act as competitive inhibitors of ATP binding to the kinase domain, thereby blocking the phosphorylation event and interrupting the downstream signaling cascade.

The diagram below illustrates a generalized mechanism for how a tyrphostin like this compound could inhibit a Receptor Tyrosine Kinase (RTK) signaling pathway.

This compound is a well-characterized compound with defined physicochemical and spectroscopic properties. Its straightforward synthesis via the Knoevenagel condensation makes it an accessible building block for more complex molecules. The structural relationship to the tyrphostin family suggests potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors. The comprehensive data presented in this guide serves as a valuable technical resource for researchers utilizing this compound in synthetic, materials, and pharmaceutical sciences.

References

- 1. 4-Nitrobenzylidene malononitrile | C10H5N3O2 | CID 2041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Buy this compound | 2700-23-4 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Nitrobenzyl)malononitrile | 6731-53-9 | Benchchem [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. rsc.org [rsc.org]

- 8. 2-(4-Nitrobenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. rsc.org [rsc.org]

- 11. minio.scielo.br [minio.scielo.br]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

Unveiling the Structural Landscape of 2-(4-Nitrobenzylidene)malononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and conformational properties of 2-(4-nitrobenzylidene)malononitrile, a molecule of significant interest in the design of molecular devices and as a precursor in the synthesis of various heterocyclic compounds. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and presents a visual workflow of its structural determination.

Molecular Conformation and Crystal Packing

The crystal structure of this compound (C₁₀H₅N₃O₂) reveals a nearly planar molecular conformation.[1][2][3][4] The benzylidenemalononitrile unit maintains a high degree of planarity, with the maximum deviation from the mean plane being minimal for the terminal nitrogen atom.[1][2][3][4] A key conformational feature is the near co-planarity of the nitro group with the benzene ring, characterized by a small dihedral angle.[1][2][3][4] This planar arrangement is stabilized by an intramolecular C-H···N hydrogen bond.[1][2][3][4]

Quantitative Crystallographic Data

The following tables summarize the key quantitative data obtained from single-crystal X-ray diffraction studies of this compound.

Table 1: Crystal Data and Structure Refinement. [1][2]

| Parameter | Value |

| Empirical Formula | C₁₀H₅N₃O₂ |

| Formula Weight | 199.17 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 19.5557 (9) |

| b (Å) | 3.8732 (2) |

| c (Å) | 11.9823 (5) |

| V (ų) | 907.58 (7) |

| Z | 4 |

| Temperature (K) | 297 |

| Radiation (Å) | Cu Kα (λ = 1.54178) |

| µ (mm⁻¹) | 0.89 |

| R-factor | 0.034 |

| wR-factor | 0.091 |

Table 2: Data Collection and Refinement Statistics. [1][3]

| Parameter | Value |

| Diffractometer | Bruker SMART CCD area-detector |

| Reflections Collected | 3111 |

| Independent Reflections | 1517 |

| Reflections with I > 2σ(I) | 1420 |

| R_int | 0.016 |

| Parameters | 136 |

| Restraints | 1 |

Table 3: Key Conformational Parameters.

| Parameter | Value |

| Nitro group to benzene ring dihedral angle (°) | 8.8 (3)[1][2][3] |

| Maximum deviation from planarity for benzylidenemalononitrile unit (Å) | 0.129 (2) for a terminal N atom[1][2][3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.[1][2]

Materials:

-

4-Nitrobenzaldehyde

-

Malononitrile

-

Ethanol (or other suitable solvent)

Procedure:

-

An equimolar mixture of 4-nitrobenzaldehyde and malononitrile is dissolved in a suitable solvent such as ethanol in a round-bottom flask.[5][6]

-

A catalytic amount of a base, such as piperidine or alum, is added to the solution.[5][6]

-

The reaction mixture is stirred at a specified temperature (e.g., 60°C) for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography).[5]

-

Upon completion, the reaction mixture is cooled, leading to the precipitation of the product.[5]

-

The solid product is isolated by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield crystals.[5] Colorless crystals suitable for crystallographic studies can be obtained by slow evaporation from a chloroform solution over several weeks.[1][2]

Single-Crystal X-ray Diffraction Analysis

Instrumentation:

-

A single-crystal X-ray diffractometer, such as a Bruker SMART CCD area-detector, is used for data collection.[1][3]

Procedure:

-

A suitable single crystal of this compound is mounted on the diffractometer.

-

The crystal is maintained at a constant temperature (e.g., 297 K) during data collection.[1][2]

-

X-ray diffraction data are collected using a specific radiation source (e.g., Cu Kα).[1][2]

-

The collected data is processed, which includes cell refinement and data reduction using appropriate software (e.g., SAINT).[1][2]

-

An absorption correction is applied to the data (e.g., multi-scan using SADABS).[1][3]

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software such as SHELXS97 and SHELXL97.[1][2]

-

Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1][2]

Spectroscopic Characterization

The synthesized compound is further characterized by various spectroscopic techniques to confirm its identity.

-

FT-IR Spectroscopy: Characteristic peaks are observed for the aromatic C-H, nitrile (CN), and C=C bonds. For this compound, these appear around 3084 cm⁻¹ (Ar-H), 2248 cm⁻¹ (CN), and 1577 cm⁻¹ (C=C-Ar).[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons and the vinylic proton. For example, δ 8.39 (dd, 2H), 8.07 (d, 2H), and 7.88 (s, 1H).[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum in CDCl₃ provides signals for all the unique carbon atoms in the molecule, including those of the aromatic ring, the nitrile groups, and the vinylic carbons.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow from synthesis to the complete structural and conformational analysis of this compound.

References

Spectroscopic Profile of 2-(4-Nitrobenzylidene)malononitrile: A Technical Guide

This guide provides an in-depth analysis of the spectral data for 2-(4-nitrobenzylidene)malononitrile, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analyses of this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 8.73 | Singlet | - | =CH | DMSO-d₆ |

| 8.44 | Doublet | 8.7 | 2H, Ar-H | DMSO-d₆ |

| 8.14 | Doublet | 8.7 | 2H, Ar-H | DMSO-d₆ |

| 8.39 | Doublet | 8.4 | 2H, Ar-H | CDCl₃ |

| 8.08 | Doublet | 8.4 | 2H, Ar-H | CDCl₃ |

| 7.89 | Singlet | - | =CH | CDCl₃ |

| 8.38 | Doublet | 8.7 | 2H, Ar-H | CDCl₃ |

| 8.71 | Doublet | 8.7 | 2H, Ar-H | CDCl₃ |

Note: Variations in chemical shifts can occur due to differences in solvent and spectrometer frequency.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 160.00 | C=C | DMSO-d₆ |

| 150.41 | C-NO₂ | DMSO-d₆ |

| 137.37 | Ar-C | DMSO-d₆ |

| 132.14 | Ar-CH | DMSO-d₆ |

| 125.07 | Ar-CH | DMSO-d₆ |

| 114.31 | CN | DMSO-d₆ |

| 113.21 | CN | DMSO-d₆ |

| 86.65 | =C(CN)₂ | DMSO-d₆ |

| 156.8 | C=C | CDCl₃ |

| 150.4 | C-NO₂ | CDCl₃ |

| 135.8 | Ar-C | CDCl₃ |

| 131.1 | Ar-CH | CDCl₃ |

| 124.6 | Ar-CH | CDCl₃ |

| 112.6 | CN | CDCl₃ |

| 111.6 | CN | CDCl₃ |

| 87.5 | =C(CN)₂ | CDCl₃ |

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3110, 3100, 3080, 3043 | Aromatic C-H stretch |

| 2229 | C≡N stretch |

| 1588, 1550 | Asymmetric NO₂ stretch |

| 1501 | Aromatic C=C stretch |

| 1416 | Symmetric NO₂ stretch |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-20 mg of the solid this compound sample was accurately weighed for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

The sample was dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

The solution was then transferred to a 5 mm NMR tube using a Pasteur pipette.

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra were recorded on a Bruker Avance-III DRX spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.

-

The spectrometer's magnetic field was locked onto the deuterium signal of the solvent.

-

Shimming was performed to optimize the homogeneity of the magnetic field.

-

The probe was tuned to the respective nucleus.

-

Data was acquired using standard pulse sequences. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

A small amount of solid this compound was dissolved in a volatile solvent such as methylene chloride.

-

A drop of this solution was placed onto a clean, dry KBr salt plate.

-

The solvent was allowed to evaporate completely, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

-

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean KBr plate was acquired first.

-

The KBr plate with the sample film was then placed in the sample holder.

-

The spectrum was recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

A stock solution of this compound was prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., methanol or ethanol) to a known concentration.

-

This stock solution was then diluted to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1 AU).

Instrumentation and Data Acquisition:

-

The UV-Vis spectrum was recorded on a double-beam UV-Vis spectrophotometer.

-

A quartz cuvette was filled with the pure solvent to serve as the blank.

-

The baseline was recorded with the blank in the sample beam path.

-

The blank was then replaced with the sample solution, and the absorbance spectrum was recorded over a wavelength range of 200-800 nm. The compound exhibits strong absorption in the ultraviolet region, which is characteristic of extended conjugated systems.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Nitrobenzylidene)malononitrile

Executive Summary: 2-(4-Nitrobenzylidene)malononitrile is a member of the benzylidenemalononitrile class of compounds, which are recognized primarily for their activity as tyrosine kinase inhibitors. While direct, in-depth studies on this specific molecule are limited in publicly available literature, its mechanism of action can be inferred from the well-documented activities of its chemical class. The core mechanism is believed to be the inhibition of protein tyrosine kinases, which are critical enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, survival, and migration. By blocking the activity of these kinases, this compound likely disrupts downstream signaling cascades, with the STAT3 pathway being a principal target. This disruption can lead to the suppression of oncogenic gene expression, resulting in cytotoxic and anti-proliferative effects in cancer cells. It is crucial to distinguish its mechanism from structurally similar compounds like Tyrphostin AG17 (SF-6847), which, despite also being a tyrphostin, primarily acts as a mitochondrial uncoupler due to key structural differences. This guide synthesizes the available information to present a cohesive overview of the postulated mechanism, relevant signaling pathways, and the experimental protocols used to investigate such compounds.

Introduction and Synthesis

This compound is a synthetic organic compound characterized by a 4-nitrophenyl group attached to a malononitrile moiety via a double bond. Its synthesis is most commonly achieved through a Knoevenagel condensation reaction, where 4-nitrobenzaldehyde is reacted with malononitrile, typically under basic catalysis. The presence of the electron-withdrawing nitro group and the two cyano groups significantly influences the molecule's electronic properties, making it a subject of interest in medicinal chemistry.[1] Compounds within the broader class of benzylidenemalononitriles have been investigated for various biological activities, including antimicrobial and anticancer properties.[2]

View Experimental Workflow: Knoevenagel Condensation

Caption: Workflow for the synthesis of this compound.

Core Mechanism of Action: Tyrosine Kinase Inhibition

The primary mechanism of action attributed to the benzylidenemalononitrile class of compounds is the inhibition of protein tyrosine kinases (PTKs).[2][3] PTKs are a family of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on protein substrates. This phosphorylation event is a fundamental switch that activates or deactivates proteins, initiating downstream signaling cascades. In many cancers, PTKs such as the Epidermal Growth Factor Receptor (EGFR), Src, and Janus kinases (JAKs) are constitutively active, leading to uncontrolled cell growth and survival.

Benzylidenemalononitrile derivatives are thought to act as competitive inhibitors at the ATP-binding site of the kinase domain.[4] The planar structure of the molecule allows it to fit into the hydrophobic pocket typically occupied by the adenine ring of ATP, preventing the kinase from binding its primary energy source and thus blocking its catalytic activity.

Disruption of the STAT3 Signaling Pathway

A critical downstream effector of many oncogenic tyrosine kinases is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[5] Persistent activation of STAT3 is a hallmark of numerous human cancers and is associated with tumor progression and poor prognosis.[6]

The canonical STAT3 activation pathway is as follows:

-

Ligand Binding & Kinase Activation: A cytokine or growth factor (e.g., IL-6, EGF) binds to its receptor on the cell surface. This induces receptor dimerization and the activation of associated tyrosine kinases (e.g., JAKs, Src) or the receptor's intrinsic kinase domain (e.g., EGFR).

-

STAT3 Phosphorylation: The activated kinase phosphorylates STAT3 proteins on a specific tyrosine residue (Tyrosine 705).

-

Dimerization and Nuclear Translocation: Phosphorylated STAT3 monomers form stable homodimers through reciprocal SH2 domain-phosphotyrosine interactions. These dimers then translocate from the cytoplasm into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These target genes are often involved in cell survival (e.g., Bcl-xL, Survivin), proliferation (e.g., Cyclin D1), and metastasis (e.g., MMP9).

By inhibiting the upstream tyrosine kinases, this compound would prevent the initial phosphorylation of STAT3. This would block the entire cascade, leading to the downregulation of critical oncogenic genes and ultimately inducing apoptosis and inhibiting tumor growth.

Caption: Postulated inhibition of the STAT3 signaling pathway.

Mechanistic Distinction from Mitochondrial Uncouplers

It is critical to differentiate the mechanism of this compound from that of the structurally related compound (3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile , also known as Tyrphostin AG17 or SF-6847 . While AG17 was also initially classified as a tyrosine kinase inhibitor, its primary mode of action at concentrations that inhibit cell growth is the uncoupling of mitochondrial oxidative phosphorylation.[1][2]

Mitochondrial uncouplers act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that drives ATP synthesis. This leads to a rapid depletion of cellular ATP, causing metabolic stress and cell death.[7] The uncoupling activity of AG17 is dependent on its acidic phenolic hydroxyl (-OH) group, which is absent in this compound.[4] The latter's nitro (-NO2) group is a strong electron-withdrawing group but does not provide the proton-donating capability required for this specific protonophoric mechanism.

Caption: Structural and mechanistic differences from mitochondrial uncouplers.

Quantitative Data

| Compound Class / Name | Target / Cell Line | Activity Metric | Value | Reference |

| Tyrphostin AG17 | Panel of 13 Human Tumor Cell Lines | 50% Growth Inhibition | 0.7 - 4.0 µM | [2][8] |

| PD173955 | Bcr-Abl dependent cell lines | IC50 (Cell Growth) | 2 - 35 nM | [9] |

| PD173955 | Bcr-Abl Kinase | IC50 (Kinase Assay) | 1 - 2 nM | [9] |

| AIM-100 | ACK1 Kinase | IC50 (Kinase Assay) | 21 nM | [10] |

| (R)-9b | ACK1 Kinase | IC50 (Kinase Assay) | 56 nM | [11] |

This table provides representative data for related tyrosine kinase inhibitors to illustrate a typical range of potency. It does not represent direct data for this compound.

Representative Experimental Protocols

The following are detailed, representative methodologies for key experiments used to elucidate the mechanism of action of a putative tyrosine kinase inhibitor.

View Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific tyrosine kinase in a cell-free system.

Materials:

-

Recombinant human kinase (e.g., JAK2, Src)

-

Fluorescein-labeled polypeptide substrate (e.g., Poly-GT)

-

LanthaScreen™ Tb-anti-pTyr antibody (terbium-labeled)

-

ATP (Adenosine triphosphate)

-

Test Compound: this compound, serially diluted in DMSO

-

Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate

-

Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Methodology:

-

Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls.

-

Kinase/Substrate Addition: Prepare a solution of the kinase and the fluorescein-labeled substrate in the assay buffer. Add this solution (e.g., 5 µL) to all wells containing the test compound.

-

Initiation of Reaction: Prepare a solution of ATP in the assay buffer at a concentration close to its Km for the specific kinase. Add this solution (e.g., 5 µL) to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

-

Detection: Prepare a solution of the Tb-anti-pTyr antibody in TRIS-HCl buffer containing EDTA to stop the reaction. Add this solution (e.g., 10 µL) to all wells.

-

Equilibration: Incubate the plate for an additional 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite at 340 nm and measure emission at two wavelengths: 495 nm (terbium donor) and 520 nm (fluorescein acceptor).

-

Analysis: Calculate the emission ratio (520 nm / 495 nm). The ratio is proportional to the amount of substrate phosphorylation. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

View Protocol: Western Blot for STAT3 Phosphorylation

Objective: To determine if the test compound inhibits cytokine-induced phosphorylation of STAT3 in a cellular context.

Materials:

-

Human cancer cell line with active STAT3 signaling (e.g., HeLa, MDA-MB-231)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human cytokine (e.g., Interleukin-6, IL-6)

-

Test Compound: this compound

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3, Mouse anti-GAPDH

-

Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours.

-

Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells by adding IL-6 (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes). Leave one set of control plates unstimulated.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Separate the proteins by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (p-STAT3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with antibodies for total STAT3 and a loading control like GAPDH.

-

Analysis: Quantify the band intensities using densitometry software. A decrease in the p-STAT3 signal relative to the total STAT3 and GAPDH signals in compound-treated cells indicates inhibition of the pathway.

Conclusion

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of STAT3 blocks protein synthesis and tumor metastasis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Nitrobenzyl)malononitrile | 6731-53-9 | Benchchem [benchchem.com]

- 5. elifesciences.org [elifesciences.org]

- 6. Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that tyrphostins AG10 and AG18 are mitochondrial uncouplers that alter phosphorylation-dependent cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

The Evolving Landscape of Nitrobenzylidene Malononitriles: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The benzylidene malononitrile scaffold, a core structure in many synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. The introduction of a nitro group onto the benzylidene ring further modulates the electron-withdrawing nature of the molecule, significantly influencing its reactivity and biological activity. This technical guide provides an in-depth overview of the current understanding of the biological activities of nitrobenzylidene malononitriles, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting potentials. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate further research and development in this promising area.

Core Biological Activities

Nitrobenzylidene malononitriles exhibit a spectrum of biological activities, primarily attributed to their ability to act as Michael acceptors and their unique electronic properties. The strong electron-withdrawing capacity of the nitro and dicyanovinyl groups makes these compounds reactive towards nucleophiles, including cysteine residues in proteins, thereby enabling them to modulate the function of various biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of nitrobenzylidene malononitrile derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The primary mechanisms underlying their anticancer effects include the inhibition of protein tyrosine kinases and the induction of protective cellular pathways.

One of the key mechanisms of action is the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Nitrobenzylidene malononitriles, as part of a class of compounds known as tyrphostins, have been investigated as tyrosine kinase inhibitors.

Furthermore, these compounds have been observed to activate the Keap1/Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response, and its activation can protect normal cells from oxidative stress. In some cancer contexts, however, its modulation can influence cancer cell survival and chemoresistance.

Antimicrobial Activity

Nitrobenzylidene malononitriles have also demonstrated promising antimicrobial properties against a range of pathogenic bacteria and fungi. The nitro group is a well-known pharmacophore in antimicrobial drugs, and its presence in this scaffold contributes to the observed activity. The mechanism of antimicrobial action is thought to involve the generation of reactive nitro species that can damage microbial DNA and proteins.

Enzyme Inhibition

Beyond tyrosine kinases, the reactivity of the malononitrile group suggests that these compounds could inhibit other enzymes through covalent modification of active site residues. For instance, malononitrile derivatives have been shown to inhibit enzymes in the pentose phosphate pathway, such as Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).

Quantitative Biological Data

Table 1: Anticancer Activity of Nitrobenzylidene Malononitrile Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Data for specific nitrobenzylidene malononitrile derivatives is limited in the provided search results. This table serves as a template for data from proprietary or further specific literature searches. | |||

| Representative Tyrphostin | A431 (human epidermoid carcinoma) | ~1-10 | (Implied) |

| Representative Benzothiazole derivative | A549 (human lung adenocarcinoma) | < 3.9 |

Table 2: Antimicrobial Activity of Nitro-Substituted Benzimidazole Derivatives (MIC Values)

Note: The following data is for nitro-substituted benzimidazole derivatives, which share the nitro-aromatic feature but have a different core scaffold. This data is included to be representative of the antimicrobial potential of nitro-containing heterocyclic compounds.

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a) | Candida albicans | 1.05x10-3 | |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2h) | Staphylococcus aureus | 4.80x10-3 | |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2h) | Streptococcus faecalis | 5.20x10-3 | |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2i) | Staphylococcus aureus | 4.80x10-3 | |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2i) | Streptococcus faecalis | 4.80x10-3 |

Experimental Protocols

Synthesis of Nitrobenzylidene Malononitriles

The primary synthetic route to nitrobenzylidene malononitriles is the Knoevenagel condensation, which involves the reaction of a nitro-substituted benzaldehyde with malononitrile, typically in the presence of a basic catalyst.

3.1.1. General Procedure for Alum-Catalyzed Synthesis in Aqueous Medium

-

In a round-bottom flask, an equimolar mixture of the substituted nitrobenzaldehyde (1 mmol) and malononitrile (1 mmol) is prepared in water (10 ml).

-

Alum (KAl(SO4)2·12H2O) (20 mol%) is added to the mixture.

-

The reaction mixture is stirred on a magnetic stirrer at 60°C.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is isolated by simple filtration.

-

The solid product is recrystallized from ethanol to afford the pure nitrobenzylidene malononitrile derivative.

3.1.2. Synthesis of 2-(4-Nitrobenzylidene)malononitrile

-

Reactants: 4-Nitrobenzaldehyde, Malononitrile

-

Catalyst: Alum

-

Solvent: Water

-

Yield: 99%

-

Appearance: Ivory crystalline solid

-

Melting Point: 158-160°C

-

Spectral Data:

-

FT-IR (cm-1): 3084 (Ar-H), 2248 (CN), 1577 (C=C-Ar), 1511 (C=C), 827 (para disubstituted)

-

1H NMR (500 MHz, CDCl3), δ (ppm): 8.39 (dd, J=5.15 & 2.75 Hz, 2H), 8.07 (d, J=7.1 Hz, 2H), 7.88 (s, 1H)

-

13C NMR (125 MHz, CDCl3), δ (ppm): 156.85, 150.39, 135.80, 131.32, 124.66, 112.62, 111.60, 87.58

-

3.1.3. Synthesis of 2-(2-Nitrobenzylidene)malononitrile

-

Reactants: 2-Nitrobenzaldehyde, Malononitrile

-

Catalyst: Alum

-

Solvent: Water

-

Yield: 94%

-

Appearance: Creamy crystalline solid

-

Melting Point: 135-137°C

-

Spectral Data:

-

FT-IR (cm-1): 3021 (Ar-H), 2214 (CN), 1567 (C=C), 1512 (C=C-Ar), 1332 (NO2), 790 (Ortho disubstituted)

-

1H NMR (500 MHz, CDCl3), δ (ppm): 8.44 (s, 1H), 8.35 (d, J =8.35 Hz, 1H), 7.89-7.86 (m, 1H), 7.82-7.79 (m, 2H)

-

13C NMR (125 MHz, CDCl3), δ (ppm): 158.69, 146.83, 134.93, 130.47, 126.71, 125.87, 112.20, 110.96, 88.62

-

ESI-MS (+): m/z = 199 [M]+

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the nitrobenzylidene malononitrile derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: The nitrobenzylidene malononitrile derivatives are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Keap1/Nrf2 Signaling Pathway

Nitrobenzylidene malononitriles, as electrophilic species, are known to activate the Keap1/Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like nitrobenzylidene malononitriles can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

General Workflow for Biological Evaluation

The discovery and development of nitrobenzylidene malononitriles as potential therapeutic agents follow a logical workflow, from initial synthesis to detailed mechanistic studies.

Conclusion and Future Directions

Nitrobenzylidene malononitriles represent a versatile class of compounds with significant, yet not fully explored, potential in drug discovery. Their demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities warrant further investigation. Future research should focus on synthesizing and screening a broader library of derivatives to establish clear structure-activity relationships. A critical need exists for the systematic collection and publication of quantitative biological data, including IC50 and MIC values against standardized panels of cancer cell lines and microbial strains. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds, which will be instrumental in optimizing their therapeutic potential and advancing them towards clinical development.

2-(4-Nitrobenzylidene)malononitrile: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrobenzylidene)malononitrile, a prominent member of the benzylidenemalononitrile family, has garnered significant attention in the field of organic synthesis. Its electron-deficient olefinic bond, activated by two cyano groups and a nitro-substituted aromatic ring, makes it a highly reactive and versatile building block. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications as a precursor for a diverse range of heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science. The α,β-unsaturated structure of these derivatives makes them key intermediates in a variety of organic transformations and for the construction of diverse heterocyclic compounds with applications in pharmaceuticals, cosmetics, dyes, and agrochemicals.[1]

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the Knoevenagel condensation.[2] This reaction involves the condensation of 4-nitrobenzaldehyde with malononitrile, typically facilitated by a basic catalyst. A variety of catalytic systems and reaction conditions have been developed to improve yields, reduce reaction times, and promote environmentally friendly procedures.

Experimental Protocols

Method 1: Alum-Catalyzed Synthesis in Aqueous Medium [1]

-

Reactants: An equimolar mixture of 4-nitrobenzaldehyde (1 mmol) and malononitrile (1 mmol).

-

Catalyst: 20 mol% of alum (KAl(SO₄)₂·12H₂O).

-

Solvent: Water (10 ml).

-

Procedure: The reactants and catalyst are mixed in a round bottom flask with water. The mixture is stirred at 60°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product precipitates. The solid product is isolated by simple filtration and recrystallized from ethanol.

-

Yield: 99%.

Method 2: Microwave-Assisted Synthesis

-

Reactants: 4-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol).

-

Solvent: Methanol (3 mL).

-

Procedure: The reactants are placed in a microwave reactor for 30 minutes at 60°C and 20 W. The reaction is monitored by TLC. After the reaction, the solution is filtered and washed with water (3 x 5 mL). The pure compound is obtained by recrystallization from a hexane-dichloromethane (1:1) mixture.

-

Yield: 95%.

Method 3: Catalyst-Free Synthesis in Water [3]

-

Reactants: 4-nitrobenzaldehyde (1 mmol) and malononitrile (1.1 mmol).

-

Solvent: Water (2 mL).

-

Procedure: The reactants are stirred in water in a BUCHI Syncore apparatus. The reaction is monitored by TLC. After completion (5 hours), the reaction mixture is evaporated in vacuo to obtain the pure product without further purification.

-

Yield: 98%.

Quantitative Data Summary

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Alum-Catalyzed | Alum (20 mol%) | Water | 60°C | - | 99 | 158-160 | [1] |

| Microwave-Assisted | None | Methanol | 60°C | 30 min | 95 | 149-151 | |

| Catalyst-Free | None | Water | Ambient | 5 h | 98 | 160-162 | [3] |

| Sonication | Ammonium Acetate | None | Ambient | 5-7 min | 95.86 | 158-160 | [4] |

| NiCu@MWCNT | NiCu@MWCNT | Ethanol | Reflux | - | 96 | - | [2] |

Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | (500 MHz, CDCl₃): δ 8.39 (dd, J=5.15 & 2.75 Hz, 2H), 8.07 (d, J=7.1 Hz, 2H), 7.88 (s, 1H) | [1] |

| (400 MHz, CDCl₃, ppm): δ 8.38-8.36 (d, J=8.8 Hz, 2H), 8.07-8.04 (d, J=8.8 Hz, 2H), 7.87 (s, 1H) | ||

| ¹³C NMR | (125 MHz, CDCl₃): δ 156.85, 150.39, 135.80, 131.32, 124.66, 112.62, 111.60, 87.58 | [1] |

| FT-IR | (KBr, cm⁻¹): 3084 (Ar-H), 2248 (CN), 1577 (C=C-Ar), 1511 (C=C), 827 (para disubstituted) | [1] |

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other valuable organic molecules. The electron-poor double bond is susceptible to nucleophilic attack, making it an excellent Michael acceptor. Furthermore, the nitrile groups can participate in various cyclization reactions.

Synthesis of Heterocyclic Compounds

This compound is a key starting material for synthesizing various heterocycles.[2] These include, but are not limited to, 5,7-diazaspiro[3]octane, 2-amino-4H-chromene-3-carbonitrile, and 4H-pyran derivatives.[5]

Cycloaddition Reactions

The activated double bond in this compound makes it a suitable dienophile in Diels-Alder reactions for the formation of six-membered rings.[2] It can also participate in other cycloaddition reactions, such as [3+2] cycloadditions, to generate five-membered heterocyclic rings.

Reduction Reactions

The double bond and the nitro group can be selectively reduced. For instance, enzymatic asymmetric reduction has been employed to produce β-chiral malononitrile derivatives with high enantiomeric excess.[2] Biocatalytic reduction of the C=C double bond using fungi like Penicillium citrinum has also been reported.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthesis of this compound via the Knoevenagel condensation and its subsequent use as a precursor in a multi-component reaction to form a tetrahydrobenzo[b]pyran derivative, a common heterocyclic scaffold.

Caption: Synthetic workflow from precursors to a heterocyclic product.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward synthesis via the Knoevenagel condensation, coupled with its rich reactivity, allows for the efficient construction of complex molecular architectures, particularly a wide range of heterocyclic systems. The continued development of novel synthetic methodologies and applications for this compound will undoubtedly contribute to advancements in medicinal chemistry, materials science, and other related fields. For drug development professionals, the derivatives of benzylidene malononitrile exhibit diverse pharmaceutical activities, including antimicrobial and analgesic properties, and have been investigated as tyrosine kinase inhibitors and for their potential in cancer therapy.[1]

References

The Nitro Group's Dominance: An In-depth Technical Guide to its Electron-Withdrawing Effects in Malononitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects of the nitro group on the chemical reactivity, physicochemical properties, and biological activity of malononitrile derivatives. The synergistic influence of the nitro and cyano moieties creates a unique chemical scaffold with significant applications in medicinal chemistry and materials science. This document delves into the synthesis, electronic properties, and reaction mechanisms of these compounds, offering detailed experimental protocols and insights into their interactions with biological systems.

Introduction: The Power of Electron Withdrawal

Malononitrile, a molecule featuring a methylene bridge flanked by two nitrile groups, is a well-established building block in organic synthesis due to the acidity of its central protons (pKa ≈ 11 in DMSO). The introduction of a nitro group, one of the strongest electron-withdrawing groups in organic chemistry, to this scaffold dramatically amplifies its electrophilic character and reactivity. This guide will explore the profound consequences of this substitution, focusing on nitro- and dinitro-malononitrile derivatives.

The strong inductive and resonance effects of the nitro group, coupled with the electron-withdrawing nature of the nitrile groups, render the carbon skeleton highly electron-deficient. This electronic perturbation is the cornerstone of the unique chemical and biological properties of these derivatives, which will be elaborated upon in the subsequent sections.

Physicochemical and Electronic Properties: A Quantitative Perspective

The electron-withdrawing power of the nitro group significantly impacts the electronic properties of malononitrile derivatives. This is quantitatively reflected in parameters such as Hammett constants and acidity constants (pKa), as well as in spectroscopic data.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data that illustrate the electron-withdrawing effects of the nitro group in comparison to the parent malononitrile and other relevant substituents.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -H | 0.00 | 0.00 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

Source: Data compiled from established literature on Hammett constants.

The Hammett constants clearly demonstrate the superior electron-withdrawing ability of the nitro group (-NO₂) compared to the cyano group (-CN) in both the meta and para positions of an aromatic ring. This strong electron-withdrawing nature is crucial in the context of benzylidenemalononitrile derivatives.

Table 2: Acidity of Malononitrile and its Derivatives

| Compound | pKa |

| Malononitrile | ~11 (in DMSO) |

| 2-(4-Nitrobenzylidene)malononitrile | Predicted to be significantly lower than 11 |

| Dinitromalononitrile | Predicted to be a strong carbon acid |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 8.38 (d, J = 8.7 Hz, 2H), 8.71 (d, J = 8.7 Hz, 2H), 7.87 (s, 1H) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 159.2, 137.2, 134.1, 133.6, 117.6, 112.6, 111.6, 87.9 |

| FT-IR (KBr, cm⁻¹) | 3110, 3100, 3080, 3043 (C-H), 2229 (C≡N), 1588, 1550, 1501, 1416 (C=C, NO₂) |

| UV-Vis | Absorption maxima are solvent-dependent, showing a bathochromic shift in more polar solvents. |

Source: Data compiled from various spectroscopic studies of this compound.[1]

The downfield chemical shifts in the ¹H and ¹³C NMR spectra, particularly for the aromatic protons and carbons, are indicative of the significant deshielding caused by the electron-withdrawing nitro and cyano groups. The strong absorption of the C≡N bond in the FT-IR spectrum is also a characteristic feature.

Synthesis of Nitro-Substituted Malononitrile Derivatives

The most common and efficient method for the synthesis of benzylidenemalononitrile derivatives, including their nitro-substituted analogues, is the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of this compound

This protocol details a standard procedure for the synthesis of this compound.

Materials:

-

4-Nitrobenzaldehyde

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-nitrobenzaldehyde in a minimal amount of ethanol with gentle warming if necessary.

-

To this solution, add 1.05 equivalents of malononitrile.

-

Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic, and a precipitate of the product will begin to form.

-

After stirring for 30-60 minutes, cool the reaction mixture in an ice bath to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

The purity of the product can be checked by melting point determination and thin-layer chromatography (TLC). If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Reactivity and Reaction Mechanisms

The pronounced electron-deficient nature of nitro-substituted malononitrile derivatives dictates their reactivity, making them susceptible to nucleophilic attack.

Michael Addition

The double bond in benzylidenemalononitrile derivatives is activated by the strong electron-withdrawing groups, making it an excellent Michael acceptor. Nucleophiles will readily add to the β-carbon of the α,β-unsaturated system.

Experimental Protocol: Michael Addition of a Thiol to this compound

This protocol provides a general procedure for the Michael addition of a nucleophile, such as a thiol, to an activated alkene.

Materials:

-

This compound

-

Thiophenol (or other thiol)

-

A suitable solvent (e.g., ethanol, THF)

-

A basic catalyst (e.g., triethylamine, sodium ethoxide)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 1.0 equivalent of this compound in the chosen solvent in a round-bottom flask.

-

Add 1.1 equivalents of the thiol to the solution.

-

Add a catalytic amount of the basic catalyst.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution

In certain cases, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups.

Biological Activity and Signaling Pathways

The unique electronic properties of nitro-substituted benzylidenemalononitrile derivatives have made them attractive candidates for drug development, particularly in the field of oncology. Many of these compounds, often referred to as "tyrphostins," have been shown to inhibit the activity of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2]

Inhibition of EGFR Signaling

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.[3] Overexpression or mutation of EGFR is a common feature in many cancers, making it a key therapeutic target.

Tyrphostins, including benzylidenemalononitrile derivatives, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[4] By blocking the binding of ATP, they prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

Downstream Signaling Pathways

The inhibition of EGFR by these compounds has a cascading effect on several critical downstream signaling pathways, including:

-

Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K-Akt-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.

-

JAK-STAT Pathway: This pathway is involved in the cellular response to cytokines and growth factors and plays a role in cell proliferation and survival.

The following diagrams, generated using the DOT language, illustrate these key signaling pathways and the point of inhibition by EGFR inhibitors.

Conclusion

The incorporation of a nitro group into the malononitrile framework creates a class of compounds with remarkable electronic properties and diverse reactivity. The potent electron-withdrawing effects of the nitro and cyano groups synergize to produce a highly electrophilic scaffold that is a versatile intermediate in organic synthesis and a promising pharmacophore in drug discovery. The ability of these derivatives to inhibit key signaling pathways, such as the EGFR cascade, underscores their potential in the development of targeted cancer therapies. Further exploration of the structure-activity relationships and optimization of the physicochemical properties of these compounds will undoubtedly lead to the discovery of new and more potent therapeutic agents.

Experimental Protocols for Physicochemical Characterization

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acidic compound with a standardized basic solution and monitoring the pH change.

Equipment:

-

pH meter with a combination pH electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of the nitro-substituted malononitrile derivative and dissolve it in a suitable solvent (e.g., a mixture of water and an organic co-solvent like DMSO or ethanol to ensure solubility).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

UV-Vis Spectroscopic Analysis

This technique can be used to study the electronic transitions of the molecule and can also be employed for pKa determination by monitoring the change in absorbance at different pH values.

Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the nitro-substituted malononitrile derivative in a suitable solvent (e.g., methanol, acetonitrile).

-

Prepare a series of solutions with the same concentration of the compound but at different pH values using appropriate buffers.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-600 nm).

-

The effect of solvent polarity (solvatochromism) can be investigated by recording the spectra in a series of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water).

-

For pKa determination, plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

References

- 1. rsc.org [rsc.org]

- 2. Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Nitrobenzylidene)malononitrile: Synthesis, History, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract